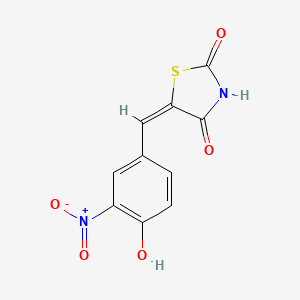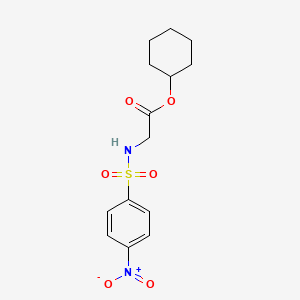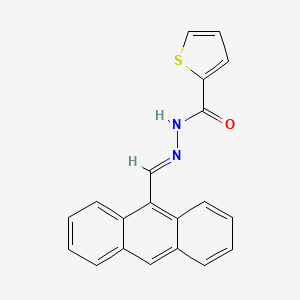![molecular formula C18H11NO7 B15045024 [2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B15045024.png)
[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a nitrophenyl group and a chromene core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents are commonly employed.
Major Products
Oxidation: Nitro derivatives of the chromene compound.
Reduction: Amino derivatives of the chromene compound.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The chromene core can also interact with DNA and proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
- [2-(2-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
- [2-(3-aminophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
Uniqueness
[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
Molecular Formula |
C18H11NO7 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H11NO7/c20-15(11-5-3-6-13(8-11)19(23)24)10-25-17(21)14-9-12-4-1-2-7-16(12)26-18(14)22/h1-9H,10H2 |
InChI Key |
DHNJJMVWVXFVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15044943.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15044949.png)
![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B15044966.png)
![2-(2-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B15044968.png)


![3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-imine](/img/structure/B15044983.png)



![2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B15044999.png)



